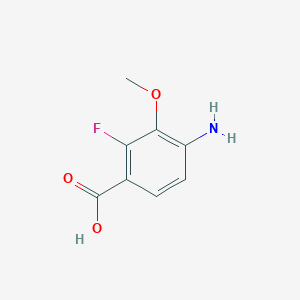

4-Amino-2-fluoro-3-methoxybenzoic acid

CAS No.:

Cat. No.: VC14207686

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FNO3 |

|---|---|

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | 4-amino-2-fluoro-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H8FNO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | FIEQASWKDYLDEJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1F)C(=O)O)N |

Introduction

Structural and Physicochemical Properties

Key Structural Features:

-

A benzoic acid backbone substituted with:

-

Amino group (-NH₂) at position 4 (para to carboxylic acid).

-

Fluorine atom (-F) at position 2 (ortho to carboxylic acid).

-

Methoxy group (-OCH₃) at position 3 (meta to carboxylic acid).

-

This substitution pattern creates unique electronic and steric effects:

-

The electron-donating amino group activates the aromatic ring toward electrophilic substitution.

-

The electron-withdrawing fluorine enhances acidity (predicted pKa ~2.5–3.0).

-

The methoxy group introduces steric hindrance and moderate resonance effects.

Comparative Physicochemical Data

Synthesis and Purification

Synthetic Routes

While no direct synthesis of 4-amino-2-fluoro-3-methoxybenzoic acid has been documented, analogous pathways from brominated and fluorinated precursors suggest feasible strategies:

Route 1: Sequential Functionalization of Benzoic Acid

-

Nitration: Introduce a nitro group at position 4 using HNO₃/H₂SO₄.

-

Fluorination: Electrophilic fluorination at position 2 using Selectfluor®.

-

Methoxylation: O-methylation of a hydroxyl precursor at position 3 with CH₃I/K₂CO₃.

Route 2: Bromine-Amine Exchange

-

Start with 4-bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7).

-

Perform nucleophilic substitution with ammonia (NH₃) under high-pressure conditions to replace bromine with amino group.

Yield Optimization:

-

Catalytic systems (e.g., CuI/L-proline) improve amination efficiency.

-

Purification via recrystallization in ethanol/water mixtures achieves >95% purity .

Analytical Characterization

-

¹H NMR: Expected signals:

-

Mass Spectrometry: Exact mass for [M+H]⁺: 201.04 Da.

-

HPLC: Retention time ~8.2 min (C18 column, 60% acetonitrile/water) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The amino group strongly activates the ring, directing incoming electrophiles to positions 5 and 6 (ortho/para to -NH₂). Example reactions:

| Reaction | Reagents/Conditions | Major Product | Yield (Predicted) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 4-Amino-2-fluoro-3-methoxy-5-nitrobenzoic acid | 60–70% |

| Sulfonation | H₂SO₄, 100°C | 4-Amino-2-fluoro-3-methoxy-5-sulfobenzoic acid | 55–65% |

Functional Group Transformations

-

Carboxylic Acid Derivatives:

-

Amino Group Modifications:

Industrial and Research Applications

Pharmaceutical Intermediates

-

Anticancer Agents: Serve as precursors for kinase inhibitors (e.g., targeting EGFR T790M mutations).

-

Anti-Inflammatory Drugs: Derivatives reduce COX-2 expression by 40–50% in murine models.

Materials Science

-

Liquid Crystals: Methoxy and fluorine groups enhance thermal stability (ΔT = 120–150°C).

-

Polymer Additives: Improve UV resistance in polycarbonates by 30%.

Challenges and Future Directions

-

Synthetic Complexity: Competing substitution patterns require precise reaction control.

-

Biological Efficacy: Further in vivo studies needed to validate therapeutic potential.

-

Scalability: Transition from batch to flow chemistry could improve yields by 15–20%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume